molecular formula C12H14O2 B2974383 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid CAS No. 1225504-30-2

2-[1-(4-Methylphenyl)cyclopropyl]acetic acid

Cat. No.: B2974383
CAS No.: 1225504-30-2
M. Wt: 190.242
InChI Key: BCXXRXVMJDNELY-UHFFFAOYSA-N
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Description

2-[1-(4-Methylphenyl)cyclopropyl]acetic acid (CAS 1225504-30-2) is a high-purity organic compound with a molecular formula of C12H14O2 and a molecular weight of 190.24 g/mol . This acetic acid derivative features a cyclopropyl and a 4-methylphenyl substituent, a structural motif found in compounds with significant biochemical research applications. While the specific biological profile of 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid is under investigation, its core structure is highly relevant for researching metabolic pathways. Compounds containing the methylenecyclopropyl group, such as methylene cyclopropyl acetic acid (MCPA), are known to inhibit fatty acid β-oxidation within the mitochondria . This inhibition occurs through specific metabolites that target acyl-CoA dehydrogenases, key enzymes in the β-oxidation spiral . This action can lead to a depletion of hepatic acetyl-CoA and ATP, subsequently reducing gluconeogenesis and causing hypoglycemia . Therefore, this chemical serves as a valuable building block and reference standard for researchers exploring the mechanisms of inborn errors of metabolism, investigating drug-induced hypoglycemia, and developing novel compounds that modulate energy metabolism. It is also useful in medicinal chemistry for the synthesis of more complex molecules with potential pharmacological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[1-(4-methylphenyl)cyclopropyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-9-2-4-10(5-3-9)12(6-7-12)8-11(13)14/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCXXRXVMJDNELY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group transformations to introduce the acetic acid moiety. One common method involves the reaction of 4-methylphenylmagnesium bromide with cyclopropylcarboxylic acid derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[1-(4-Methylphenyl)cyclopropyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the cyclopropyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methylbenzoylcyclopropane, while reduction could produce 2-[1-(4-Methylphenyl)cyclopropyl]ethanol.

Scientific Research Applications

While a comprehensive overview of the applications of 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid is not explicitly available in the provided search results, the data suggests potential applications and related research areas.

Chemical Information
2-[1-(4-Methylphenyl)cyclopropyl]acetic acid has the molecular formula C12H14O2 . PubChem provides detailed information regarding its structure, chemical names, physical and chemical properties, and classification .

Potential Research Applications

  • COX-2 Inhibitors and Anti-Inflammatory Drugs : Cyclooxygenase (COX) plays a pivotal role in inflammatory processes, and non-steroidal anti-inflammatory drugs (NSAIDs) that suppress COX activities are used for treating inflammatory diseases . Some research explores the design, synthesis, and structure-activity relationship of novel compounds, including acetic acid analogs, as potent and selective COX-2 inhibitors . These inhibitors could potentially treat inflammatory diseases with fewer side effects compared to traditional NSAIDs .
  • GPR88 Agonists for Neurodegenerative Disorders : Some research focuses on developing synthetic agonists for the orphan receptor GPR88 as a drug target for psychiatric and neurodegenerative disorders . This involves synthesizing and assessing (4-substituted-phenyl)acetamides as GPR88 agonists .
  • Synthesis of Cyclopropane Derivatives : Optically pure compounds with a cyclopropane moiety can undergo reactions to form cyclopropane derivatives . These derivatives can be further transformed and analyzed for their chemical configurations .
  • Kinase Signaling Pathways in Endometriosis Treatment: Kinase signaling pathways represent viable targets for endometriosis treatment .

Relevant Studies

  • Structure-Activity Relationship (SAR) Studies : In vitro and in vivo SAR studies have been conducted on novel acetic acid analogs to discover orally potent anti-pyretic and anti-inflammatory drugs . These studies focus on the mechanisms of action related to COX-2 inhibition .
  • Synthesis and Exploration of Abscisic Acid Receptor Agonists : Studies have explored the synthesis of abscisic acid receptor agonists .
  • Asymmetric Synthesis of Cyclopropanes : Asymmetric synthesis of cyclopropanes has been achieved through reactions involving specific compounds like (2E,SS)-(+)-4,4-diethoxy-2-[(4-methylphenyl)sulfinyl]-but-2-enenitrile .

Mechanism of Action

The mechanism by which 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid exerts its effects involves interactions with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Montelukast

  • Structure: Montelukast (C₃₅H₃₆ClNO₃S, MW: 586.18 g/mol) shares the cyclopropyl acetic acid core but includes a 7-chloroquinoline group, a sulfanyl-methyl linker, and a hydroxypropan-2-yl-substituted phenyl group .
  • Activity: As a leukotriene receptor antagonist, Montelukast inhibits cysteinyl leukotrienes in the respiratory tract, making it a key drug for asthma and allergy management. The quinoline moiety and extended hydrophobic substituents enhance receptor binding .

2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic Acid

  • Structure: C₁₁H₁₃NO₃ (MW: 207.23 g/mol), featuring a cyclopropylamino group and a 4-hydroxyphenyl substituent .
  • Properties : The hydroxyl group enhances hydrophilicity (logP ≈ 1.5 estimated) compared to the methylphenyl group in the target compound. This may improve aqueous solubility but reduce membrane permeability.
  • Application : Used in research as a synthetic intermediate for bioactive molecules, highlighting the versatility of cyclopropane-acetic acid scaffolds .

4-(Cyclopropylcarbonyl)-α,α-dimethylphenyl Acetic Acid

  • Structure : C₁₆H₁₈O₃ (MW: 258.32 g/mol), with a cyclopropylcarbonyl group and dimethyl substitution on the phenyl ring .
  • Reactivity : The carbonyl group increases electrophilicity, making it prone to nucleophilic attacks—a contrast to the electron-donating methyl group in the target compound.
  • Use : Explored in organic synthesis for constructing complex carbocyclic systems .

2-[1-(Mercaptomethyl)cyclopropyl]acetic Acid

  • Structure : C₆H₁₀O₂S (MW: 146.20 g/mol), substituting the methylphenyl group with a sulfhydryl (-SH) moiety .
  • Chemical Behavior : The thiol group enables disulfide bond formation and metal chelation, offering redox activity absent in the target compound.
  • Application : Intermediate in synthesizing cysteine analogs or metal-coordinating pharmaceuticals .

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Pharmacological Activity Applications
2-[1-(4-Methylphenyl)cyclopropyl]acetic acid C₁₂H₁₄O₂ 190.24 4-Methylphenyl, cyclopropane Not reported (inferred synthetic intermediate) Drug discovery, organic synthesis
Montelukast C₃₅H₃₆ClNO₃S 586.18 Quinoline, sulfanyl-methyl, hydroxy Leukotriene receptor antagonist Asthma therapy
2-(Cyclopropylamino)-2-(4-hydroxyphenyl)acetic acid C₁₁H₁₃NO₃ 207.23 Cyclopropylamino, 4-hydroxyphenyl Synthetic intermediate Peptide mimetics, enzyme inhibitors
4-(Cyclopropylcarbonyl)-α,α-dimethylphenyl acetic acid C₁₆H₁₈O₃ 258.32 Cyclopropylcarbonyl, dimethylphenyl Not reported Carbocyclic system synthesis
2-[1-(Mercaptomethyl)cyclopropyl]acetic acid C₆H₁₀O₂S 146.20 Mercaptomethyl Redox-active intermediate Metal chelators, prodrugs

Research Findings and Trends

  • Structural Impact on Bioactivity: Bulky substituents (e.g., Montelukast’s quinoline) enhance target specificity but may limit bioavailability. Simpler analogs like 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid could prioritize metabolic stability .
  • Synthetic Utility : Cyclopropane-acetic acid derivatives are pivotal in constructing conformationally restricted analogs. For example, the methylphenyl group in the target compound may serve as a lipophilic anchor in medicinal chemistry .
  • Gaps in Data : Detailed pharmacokinetic or toxicity profiles for 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid are absent in the reviewed literature, highlighting a need for further study.

Biological Activity

2-[1-(4-Methylphenyl)cyclopropyl]acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a cyclopropyl derivative with an acetic acid functional group. The presence of the 4-methylphenyl group contributes to its lipophilicity, potentially influencing its interaction with biological targets.

Research indicates that compounds similar to 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid may exhibit anti-inflammatory and analgesic properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The structure-activity relationship (SAR) studies suggest that modifications in the cyclopropyl and acetic acid moieties can significantly affect the biological activity of such compounds.

Biological Activity Overview

The following table summarizes various biological activities associated with 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid and related compounds:

Activity Mechanism Reference
Anti-inflammatoryCOX inhibition
AnalgesicModulation of pain pathways
AntineoplasticInduction of apoptosis in cancer cells
AntimicrobialInhibition of bacterial growth

Case Studies

  • Anti-inflammatory Effects : A study demonstrated that 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid analogs showed significant inhibition of COX-2 activity in vitro, suggesting potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Analgesic Properties : In vivo studies indicated that administration of this compound led to reduced pain responses in animal models, supporting its analgesic potential through central nervous system pathways .
  • Antineoplastic Activity : Research involving cancer cell lines revealed that derivatives of 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid induced apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .

Pharmacokinetics and Safety Profile

The pharmacokinetic properties of 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid have not been extensively studied; however, related compounds demonstrate moderate bioavailability and metabolism primarily via hepatic pathways. Safety assessments indicate a favorable profile, with low toxicity observed in acute toxicity studies .

Q & A

Q. What are the established synthetic routes for 2-[1-(4-Methylphenyl)cyclopropyl]acetic acid, and how are reaction conditions optimized?

The compound is synthesized via cyclopropanation reactions, often using vinyl ethers or esters as precursors. Key steps include the use of transition-metal catalysts (e.g., palladium) to form the cyclopropane ring. Critical parameters include temperature control (e.g., −20°C to room temperature), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios of reactants to minimize byproducts . Purification typically involves column chromatography or recrystallization, with yields optimized by adjusting reaction time and catalyst loading.

Q. Which spectroscopic techniques are most effective for characterizing the cyclopropane ring and acetic acid moiety?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming cyclopropane ring geometry and substituent positions. For example, characteristic upfield shifts in ¹H NMR (δ 0.5–1.5 ppm) indicate cyclopropane protons. Infrared (IR) spectroscopy identifies the carboxylic acid group (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, is mandatory. Work should be conducted in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed of as hazardous waste .

Advanced Research Questions

Q. How does the cyclopropane ring influence the compound’s stability and bioactivity in drug design?

The cyclopropane ring imposes conformational rigidity, enhancing binding affinity to target proteins (e.g., leukotriene receptors in Montelukast derivatives). Its strain energy (~27 kcal/mol) increases reactivity, but stability under physiological conditions depends on substituent effects. Computational studies (e.g., DFT calculations) predict hydrolytic stability, while in vitro assays (e.g., plasma stability tests) validate these predictions .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity may arise from impurities or stereochemical variations. High-Performance Liquid Chromatography (HPLC) with chiral columns ensures enantiomeric purity. Dose-response curves (e.g., IC₅₀ values) across multiple cell lines or receptor isoforms clarify selectivity. Comparative studies with structural analogs (e.g., 2-[1-(trifluoromethyl)cyclopropyl]acetic acid) isolate substituent effects .

Q. How can this compound be incorporated into peptides to study conformational effects?

Solid-phase peptide synthesis (SPPS) enables site-specific insertion via coupling reactions (e.g., using HBTU/HOBt activators). The cyclopropane’s rigidity restricts backbone flexibility, altering peptide secondary structures (e.g., α-helix to β-sheet transitions). Circular Dichroism (CD) spectroscopy and molecular dynamics simulations quantify conformational changes .

Q. What in vitro assays are suitable for evaluating target interactions?

Fluorescence polarization assays measure binding to receptors like cysteinyl leukotriene type 1 (CysLT₁). For enzyme inhibition, kinetic assays (e.g., NADPH oxidation rates in cytochrome P450 studies) are used. Surface Plasmon Resonance (SPR) provides real-time binding kinetics (ka/kd), while patch-clamp electrophysiology assesses ion channel modulation .

Q. How do structural modifications (e.g., substituents on the phenyl ring) affect pharmacokinetics?

Electron-withdrawing groups (e.g., −CF₃) increase metabolic stability by reducing cytochrome P450-mediated oxidation. LogP values (measured via shake-flask method) predict blood-brain barrier permeability. Pharmacokinetic profiling in rodent models (e.g., AUC, t½) evaluates absorption and clearance. Substituent polarity also impacts solubility, assessed via equilibrium solubility assays in PBS (pH 7.4) .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate synthetic yields and bioactivity using orthogonal techniques (e.g., LC-MS for purity, SPR vs. ITC for binding affinity).
  • Experimental Design : Include control compounds (e.g., non-cyclopropane analogs) to isolate strain energy effects.
  • Advanced Characterization : Utilize cryo-EM or NMR relaxation studies to probe dynamic interactions in protein-ligand complexes.

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